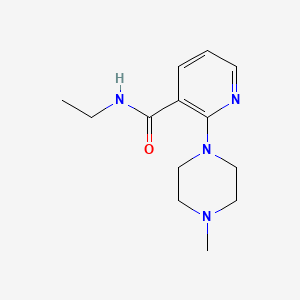
N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring substituted with an ethyl group, a methylpiperazine moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions. The reaction is carried out in a solvent such as ethanol, with the temperature maintained between 60-70°C. After the reaction is complete, the product is isolated and purified through standard techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as serine/threonine-protein kinases, which play a crucial role in cell cycle regulation and DNA repair . The compound binds to the active site of these enzymes, thereby blocking their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a similar piperazine moiety.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A related compound with a pyrazine moiety.
Uniqueness
N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both ethyl and methylpiperazine groups
Properties
CAS No. |
52943-17-6 |
|---|---|
Molecular Formula |
C13H20N4O |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H20N4O/c1-3-14-13(18)11-5-4-6-15-12(11)17-9-7-16(2)8-10-17/h4-6H,3,7-10H2,1-2H3,(H,14,18) |
InChI Key |
KCRYVRIFQJRTDD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(N=CC=C1)N2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)
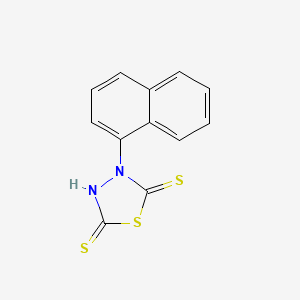
![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
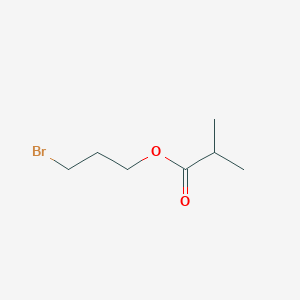
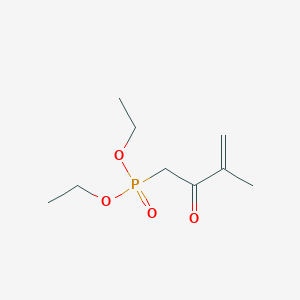
![N-[Bis(2-methylcyclopropyl)methyl]-N'-(2-chloroethyl)urea](/img/structure/B14644377.png)

![N-[2-(Heptyloxy)phenyl]acetamide](/img/structure/B14644389.png)

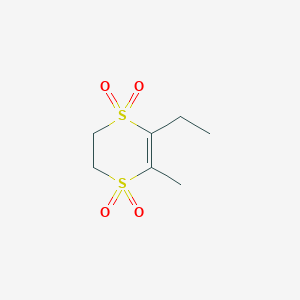
![Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate](/img/structure/B14644402.png)
![2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14644403.png)
![1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644407.png)
